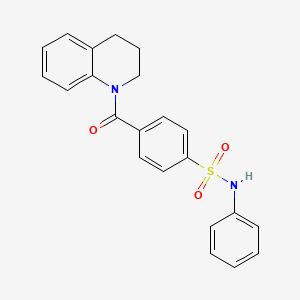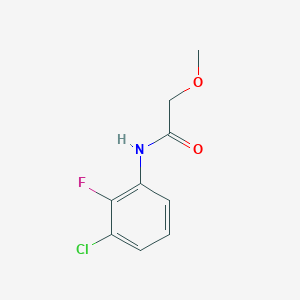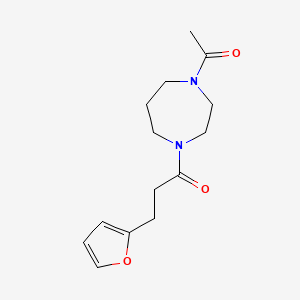![molecular formula C15H20N2O3 B7547540 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. This compound is widely used in scientific research for its ability to selectively bind to a specific site on the GABA-A receptor, which is a neurotransmitter receptor in the brain.
Mechanism of Action
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 selectively binds to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the receptor. This leads to an increase in the inhibitory effects of GABA, which is the primary inhibitory neurotransmitter in the brain. The enhanced activity of the GABA-A receptor leads to a decrease in neuronal excitability, which is thought to underlie the anxiolytic and sedative effects of benzodiazepines.
Biochemical and Physiological Effects
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 has been shown to have anxiolytic and sedative effects in animal models. These effects are thought to be mediated by the enhanced activity of the GABA-A receptor. 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 has also been shown to have anticonvulsant effects in animal models, which is consistent with the role of the GABA-A receptor in regulating neuronal excitability.
Advantages and Limitations for Lab Experiments
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 is a useful tool for studying the GABA-A receptor, as it selectively binds to the benzodiazepine site and modulates the activity of the receptor. However, 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 has some limitations in lab experiments. For example, it has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to study its effects over a prolonged period of time. Additionally, 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 has a low affinity for the benzodiazepine site compared to other benzodiazepines, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513. One area of interest is the development of more potent and selective benzodiazepine site ligands for studying the GABA-A receptor. Another area of interest is the use of 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 in combination with other compounds to study the effects of multiple ligands on the GABA-A receptor. Additionally, there is interest in studying the effects of 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory.
Synthesis Methods
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 can be synthesized via a multi-step process starting from 4-methoxybenzoyl chloride and 1,4-diazepan-1-amine. The first step involves the reaction of 4-methoxybenzoyl chloride with sodium azide to form 4-azido-4'-methoxybenzophenone. The second step involves the reaction of 4-azido-4'-methoxybenzophenone with 1,4-diazepan-1-amine in the presence of triphenylphosphine and diethyl azodicarboxylate to form 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513.
Scientific Research Applications
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 is widely used in scientific research to study the GABA-A receptor. This compound is used as a tool to selectively bind to a specific site on the receptor, known as the benzodiazepine site, which modulates the activity of the receptor. 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 is used to study the effects of benzodiazepine site ligands on the GABA-A receptor, which is involved in a variety of neurological processes, including anxiety, sleep, and memory.
properties
IUPAC Name |
1-[4-(4-methoxybenzoyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)16-8-3-9-17(11-10-16)15(19)13-4-6-14(20-2)7-5-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLIETPASHCQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide](/img/structure/B7547488.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)


![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)